molecular formula C12H23NO B3049171 N-Cyclohexyl-N-hydroxycyclohexanamine CAS No. 19627-68-0

N-Cyclohexyl-N-hydroxycyclohexanamine

Cat. No. B3049171
CAS RN: 19627-68-0
M. Wt: 197.32 g/mol
InChI Key: QTZCGGNOVCUAQK-UHFFFAOYSA-N
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Description

“N-Cyclohexyl-N-hydroxycyclohexanamine” is a chemical compound with the molecular formula C12H23N . It is also known by other names such as Dicyclohexylamine, Dodecahydrodiphenylamine, N-Cyclohexylcyclohexanamine, and N,N-Dicyclohexylamine .


Synthesis Analysis

“N-Cyclohexyl-N-hydroxycyclohexanamine” can be synthesized from the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime, catalyzed by palladium/carbon nanotubes .


Molecular Structure Analysis

The molecular structure of “N-Cyclohexyl-N-hydroxycyclohexanamine” consists of two cyclohexane rings connected by a nitrogen atom . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

“N-Cyclohexyl-N-hydroxycyclohexanamine” is used as a reactant for various chemical reactions. For instance, it is used in aldehyde-catalyzed intermolecular hydroamination and condensation reactions . It is also used in the preparation of cyclin-dependent kinase inhibitors selective for multiple cyclin-dependent kinases for potential use as antitumor agents .


Physical And Chemical Properties Analysis

“N-Cyclohexyl-N-hydroxycyclohexanamine” is a solid at room temperature . It has a melting point of 139-140 °C (lit.) . The molecular weight of the compound is 115.17 .

Safety and Hazards

“N-Cyclohexyl-N-hydroxycyclohexanamine” is classified as a hazardous chemical. It is harmful if swallowed and causes skin irritation. It also causes serious eye irritation and may cause respiratory irritation . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N,N-dicyclohexylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZCGGNOVCUAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541504
Record name N-Cyclohexyl-N-hydroxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine, N-cyclohexyl-N-hydroxy-

CAS RN

19627-68-0
Record name N-Cyclohexyl-N-hydroxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.057 M DMD in acetone (49.2 ml, 3.317 mmol) was added to a cold stirred solution of N,N-dicyclohexylamine (Kodak; 0.508 g, 3.317 mmol) in acetone (5 ml). The reaction mixture was stirred for ten minutes in an ice bath. The solution was dried over Na2SO4, filtered, and the solvent removed in vacuo to give a colorless crystalline solid. This solid was purified by flash chromatography on silica gel with ethyl acetate:petroleum ether (20:80) elution to give a white crystalline solid (0.457 g, 82.6% yield), mp 70-72.
Quantity
0.508 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
49.2 mL
Type
reactant
Reaction Step One
Name
Yield
82.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclohexyl-N-hydroxycyclohexanamine
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